molecular formula C20H20BrN3O4S B11242311 5-bromo-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

5-bromo-2-methoxy-N-(2-((6-(p-tolyl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide

Cat. No.: B11242311
M. Wt: 478.4 g/mol
InChI Key: NDEVXZOEDQNFTB-UHFFFAOYSA-N
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Description

5-BROMO-2-METHOXY-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a combination of bromine, methoxy, sulfonamide, and pyridazine groups

Properties

Molecular Formula

C20H20BrN3O4S

Molecular Weight

478.4 g/mol

IUPAC Name

5-bromo-2-methoxy-N-[2-[6-(4-methylphenyl)pyridazin-3-yl]oxyethyl]benzenesulfonamide

InChI

InChI=1S/C20H20BrN3O4S/c1-14-3-5-15(6-4-14)17-8-10-20(24-23-17)28-12-11-22-29(25,26)19-13-16(21)7-9-18(19)27-2/h3-10,13,22H,11-12H2,1-2H3

InChI Key

NDEVXZOEDQNFTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=C(C=CC(=C3)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-2-METHOXY-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE typically involves multiple steps. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent, and concentration of reactants. Additionally, purification steps such as recrystallization or chromatography may be necessary to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-BROMO-2-METHOXY-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

5-BROMO-2-METHOXY-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-BROMO-2-METHOXY-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-BROMO-2-METHOXY-N-(2-{[6-(4-METHYLPHENYL)PYRIDAZIN-3-YL]OXY}ETHYL)BENZENE-1-SULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

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